
Benzo(a)pyrene-1,6-dione, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene-1,6-dione, 7-methyl- is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Benzo[a]pyrene and its derivatives are known for their complex structures and diverse chemical properties, making them valuable in scientific research.
Preparation Methods
The synthesis of benzo(a)pyrene-1,6-dione, 7-methyl- typically involves several steps, including reduction, dehydration, and dehydrogenation of precursor compounds. One common method involves the cyclization of biphenyl intermediates, followed by transannular ring closures . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzo(a)pyrene-1,6-dione, 7-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include various oxidized and reduced derivatives of benzo[a]pyrene.
Scientific Research Applications
Benzo(a)pyrene-1,6-dione, 7-methyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzo(a)pyrene-1,6-dione, 7-methyl- involves its metabolic activation by cytochrome P450 enzymes. This leads to the formation of reactive intermediates, such as epoxides, which can bind to DNA and proteins, causing mutations and other cellular damage . The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating its effects, leading to oxidative stress and inflammation .
Comparison with Similar Compounds
Benzo(a)pyrene-1,6-dione, 7-methyl- is unique compared to other similar compounds due to its specific substitution pattern and chemical properties. Similar compounds include:
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Dibenzopyrenes: Compounds with additional benzene rings fused to the pyrene structure.
Indenopyrenes: Compounds with indene rings fused to the pyrene structure.
These compounds share similar structural features but differ in their chemical reactivity and biological effects.
Properties
CAS No. |
79418-85-2 |
|---|---|
Molecular Formula |
C21H12O2 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
7-methylbenzo[b]pyrene-1,6-dione |
InChI |
InChI=1S/C21H12O2/c1-11-3-2-4-13-14-8-9-15-17(22)10-6-12-5-7-16(20(14)19(12)15)21(23)18(11)13/h2-10H,1H3 |
InChI Key |
HLHRRFLJLRNTBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


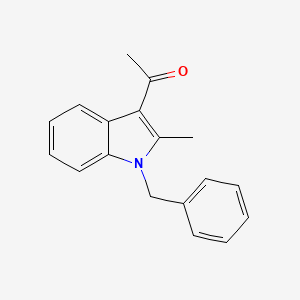
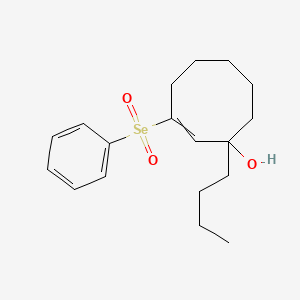
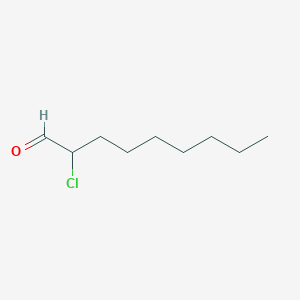
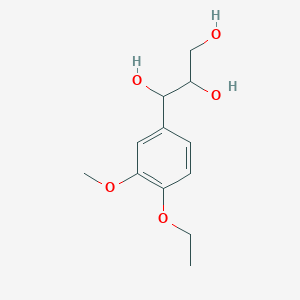
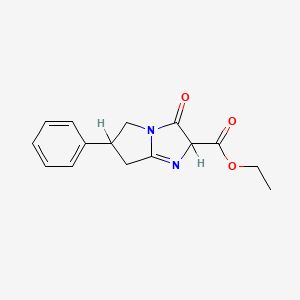
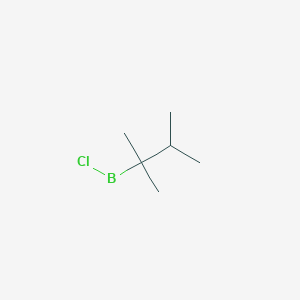

![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
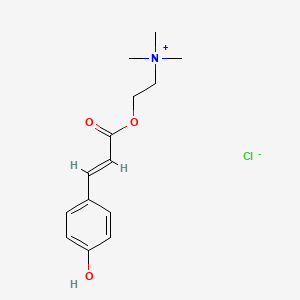
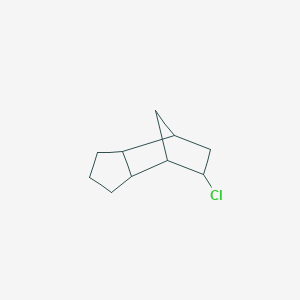
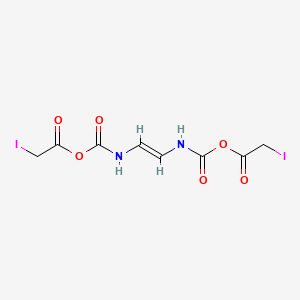
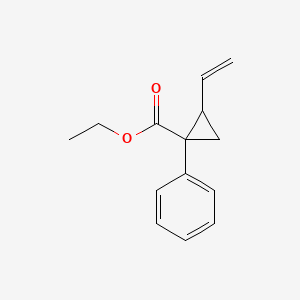
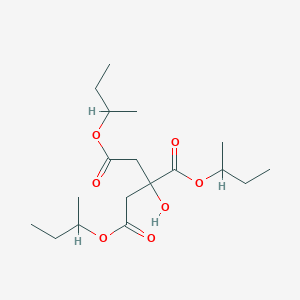
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
